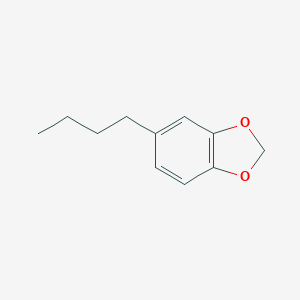

5-Butyl-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-7H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSJAUIDOGFRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515762 | |

| Record name | 5-Butyl-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16929-05-8 | |

| Record name | 5-Butyl-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Butyl-1,3-benzodioxole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butyl-1,3-benzodioxole, also known as 1-(3,4-methylenedioxyphenyl)butane, is an organic compound that has garnered interest within the scientific community, particularly in the fields of fragrance chemistry and as a versatile building block in the synthesis of more complex molecules.[1][2] Its unique structure, featuring a butyl group attached to the benzodioxole ring, imparts specific chemical and physical properties that are of significant interest to researchers in drug discovery and development. The 1,3-benzodioxole moiety is a key structural feature in a variety of bioactive natural products and synthetic compounds.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering a technical resource for scientists and professionals in related fields.

Chemical Structure and Properties

The foundational structure of this compound consists of a benzene ring fused to a five-membered dioxole ring, with a butyl substituent at the 5-position. This arrangement results in a molecule with moderate polarity and specific reactivity.

Structural Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a plausible method for the synthesis of this compound. This protocol is based on established chemical principles of Friedel-Crafts acylation and Clemmensen reduction.

Step 1: Friedel-Crafts Acylation of 1,3-Benzodioxole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen).

-

Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add butyryl chloride to the dropping funnel, then add it dropwise to the stirred suspension. The formation of the acylium ion electrophile is the key to this reaction.

-

Addition of Substrate: After the addition of butyryl chloride, add 1,3-benzodioxole dropwise to the reaction mixture, maintaining the low temperature. The electron-rich nature of the 1,3-benzodioxole ring facilitates electrophilic aromatic substitution.

-

Reaction and Work-up: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(1,3-benzodioxol-5-yl)butan-1-one.

Step 2: Clemmensen Reduction of 1-(1,3-Benzodioxol-5-yl)butan-1-one

-

Preparation of Zinc Amalgam (Zn(Hg)): Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride in dilute hydrochloric acid. Decant the aqueous solution and wash the amalgam with water.

-

Reduction Reaction: To the prepared zinc amalgam, add concentrated hydrochloric acid, water, and the crude 1-(1,3-benzodioxol-5-yl)butan-1-one obtained from Step 1.

-

Reflux and Monitoring: Heat the mixture to reflux with vigorous stirring. The carbonyl group of the ketone is reduced to a methylene group on the surface of the zinc. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Reactivity of the Benzodioxole Ring

The 1,3-benzodioxole ring is an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms. This makes it susceptible to electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation described above. The substitution typically occurs at the position para to the ether linkages, which is the 5-position in this case. The alkyl side chain can also undergo reactions, although the aromatic ring is generally more reactive towards electrophiles.

Spectral Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dioxole ring, and the protons of the butyl chain.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.0 ppm), corresponding to the three protons on the benzene ring.

-

Methyleneoxy Protons: A singlet at around δ 5.9 ppm, integrating to two protons, for the -O-CH₂-O- group.

-

Butyl Chain Protons: A triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a multiplet for the adjacent methylene group (CH₂) around δ 1.3 ppm, another multiplet for the next methylene group around δ 1.5 ppm, and a triplet for the methylene group attached to the aromatic ring around δ 2.5 ppm.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each carbon environment in the molecule.

-

Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm).

-

Methyleneoxy Carbon: A signal around δ 101 ppm for the -O-CH₂-O- carbon.

-

Butyl Chain Carbons: Four signals in the aliphatic region (δ 10-40 ppm).

Expected IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹.

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹.

-

C-O stretching (ether): Strong bands in the region of 1000-1300 cm⁻¹.

Expected Mass Spectrometry Data

The mass spectrum will show a molecular ion peak (M⁺) at m/z 178, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of fragments from the butyl chain and potentially cleavage of the dioxole ring.

Applications in Research and Drug Development

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. [3][4]Derivatives of 1,3-benzodioxole have been investigated for their potential as anti-inflammatory, antimicrobial, and antitumor agents. [5]The butyl group in this compound can be further functionalized, making it a valuable intermediate for the synthesis of more complex drug candidates. Its lipophilic nature, conferred by the butyl chain, can also be advantageous for modulating the pharmacokinetic properties of a lead compound.

Safety and Handling

Detailed toxicological data for this compound is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity make it a valuable tool for researchers. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and an analysis of its expected spectral characteristics. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly grow, making a thorough understanding of their chemistry essential for innovation in drug development.

References

- 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. Scent.vn. [URL: https://scent.vn/en/db/cas/16929-05-8]

- 1-(3,4-Methylenedioxyphenyl)-2-butanamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/129870]

- This compound Formula. ECHEMI. [URL: https://www.echemi.com/products/16929-05-8.html]

- Brodbeck RM, Cortright DN, Kieltyka AP, et al. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. J Pharmacol Exp Ther. 2008;327(3):898-909. [URL: https://pubmed.ncbi.nlm.nih.gov/18753409/]

- SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Progressive Academic Publishing. [URL: https://www.idpublications.

- N-[1-(3,4-Methylenedioxyphenyl)propan-2-yl]butane-1-imine. SpectraBase. [URL: https://spectrabase.com/spectrum/8VEMzrS0aLP]

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9202951/]

- Synthesis of 1(3,4 -methylenedioxyphenyl)-1-butene-3-one from Safrole. ResearchGate. [URL: https://www.researchgate.

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/farmaci-2018-0065/html]

- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [URL: https://www.researchgate.net/publication/333116349_Synthesis_and_characterization_of_new_13-benzodioxole_derivatives_based_on_Suzuki-Miyaura_coupling_reaction]

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [URL: https://www.researchgate.net/publication/359918073_Design_Synthesis_and_Action_Mechanism_of_13-Benzodioxole_Derivatives_as_Potent_Auxin_Receptor_Agonists_and_Root_Growth_Promoters]

- 1-(3,4-Methylenedioxyphenyl)Butane. ChemScene. [URL: https://www.chemscene.com/products/1-(3,4-Methylenedioxyphenyl)Butane-16929-05-8.html]

- Synthesis routes of 5-Nitro-1,3-benzodioxole. Benchchem. [URL: https://www.benchchem.com/prodspec/B1580859]

- Understanding 1,3-Benzodioxole. ChemicalBook. [URL: https://www.chemicalbook.com/article/understanding-1-3-benzodioxole.htm]

- 1,3-benzodioxole. The Good Scents Company. [URL: http://www.thegoodscentscompany.

- 1,3-Benzodioxole. KCIL Chemofarbe Group. [URL: https://kcil.co.in/products/13-benzodioxole/]

- 1,3-Benzodioxole, 5-propyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C94586&Mask=200]

- A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484643/]

Sources

- 1. scent.vn [scent.vn]

- 2. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Butyl-1,3-benzodioxole

Executive Summary: This guide provides a comprehensive technical overview of 5-Butyl-1,3-benzodioxole (C11H14O2), a derivative of the significant 1,3-benzodioxole scaffold. The 1,3-benzodioxole moiety is a key structural element in numerous natural products, such as safrole and piperine, and serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] This document details the core physicochemical properties, spectroscopic profile, and analytical methodologies for the characterization of this compound. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and safety protocols associated with this compound.

Introduction and Scientific Context

The 1,3-Benzodioxole Scaffold: A Privileged Structure

The 1,3-benzodioxole ring system, consisting of a benzene ring fused to a five-membered dioxole ring, is a prominent feature in a wide array of biologically active molecules.[1] Its presence in natural products like safrole (from sassafras oil) and piperine (from black pepper) underscores its metabolic stability and favorable interaction with biological targets.[1] In synthetic chemistry, this scaffold is highly valued as an intermediate for its ability to undergo functionalization on the aromatic ring, leading to the development of novel therapeutic agents, including anti-inflammatory, antimicrobial, and antiepileptic compounds.[1][2]

Profile of this compound

This compound, also known as 1-(3,4-Methylenedioxyphenyl)butane, is a specific derivative where a butyl group is attached at the 5-position of the benzodioxole ring.[3] This alkyl substitution significantly influences its lipophilicity and, consequently, its solubility, membrane permeability, and potential biological activity. Understanding its precise physicochemical characteristics is paramount for its application in medicinal chemistry, material science, and as a potential insecticide synergist, a known role for many 1,3-benzodioxole derivatives.[4]

Core Physicochemical Properties

A compound's identity and behavior are defined by its physical and chemical properties. These parameters are critical for predicting its solubility, stability, and interaction with other substances, forming the foundation for any research or development application.

Compound Identification

-

Synonyms: 1-(3,4-Methylenedioxyphenyl)butane, 5-Butylbenzo[d][3][6]dioxole[3]

-

CAS Number: 16929-05-8[5]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, which are essential for experimental design, including solvent selection and reaction temperature control.

| Property | Value | Source |

| Boiling Point | 251.4 °C | [5] |

| Density | 1.07 g/cm³ | [5] |

| Flash Point | 111 °C | [5] |

| Refractive Index (n20/D) | 1.527 | [5] |

| Vapor Pressure | 0.0326 mmHg @ 25 °C | [5] |

| XLogP3 | 3.8 | [3][5] |

| Topological Polar Surface Area | 18.5 Ų | [5] |

| Water Solubility | Very low (not quantified) | [3] |

| Ethanol Solubility | 1528.58 g/L @ 25 °C | [3] |

| Methanol Solubility | 1443.29 g/L @ 25 °C | [3] |

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic techniques provide the definitive "fingerprint" of a molecule, confirming its structure, purity, and the presence of specific functional groups.

-

Mass Spectrometry (MS): Essential for determining the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]+ would be expected at m/z 178.10, corresponding to its monoisotopic mass.[5] Fragmentation would likely involve cleavage of the butyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise atomic connectivity. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylenedioxy protons (~5.9-6.0 ppm), and the aliphatic protons of the butyl group.

-

Infrared (IR) Spectroscopy: This technique identifies the functional groups present. Key absorbances for this molecule would include C-H stretches (aromatic and aliphatic), C=C stretches from the benzene ring, and strong C-O stretches characteristic of the dioxole ring.

-

Chromatographic Analysis: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the preferred method for assessing the purity of volatile or semi-volatile compounds like this compound. The retention time provides a measure of its identity under specific conditions, while the peak area allows for quantification of purity.

Experimental Methodologies for Characterization

A multi-technique approach is crucial for the unambiguous characterization of a chemical entity. This ensures that identity, structure, and purity are validated through orthogonal methods.

Rationale for a Multi-technique Approach

The causality behind employing a suite of analytical techniques rests on the principle of cross-validation. While GC-MS can confirm molecular weight and purity, it provides limited information on the specific isomeric structure. NMR spectroscopy is unparalleled for defining the exact arrangement of atoms. FT-IR confirms the presence of expected functional groups, corroborating the structural data from NMR. This integrated workflow constitutes a self-validating system for structural confirmation.

Caption: Physicochemical Characterization Workflow for this compound.

Protocol 1: Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Confirm the retention time against a standard if available. Analyze the mass spectrum of the main peak to confirm the molecular ion and expected fragmentation. Calculate purity based on the relative peak area.

Protocol 2: Structural Elucidation by ¹H and ¹³C NMR Spectroscopy

-

Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

¹H NMR Analysis:

-

Identify aromatic protons (typically 3 signals in the 6.6-6.8 ppm range).

-

Identify the singlet for the two methylenedioxy (-O-CH₂-O-) protons (around 5.9 ppm).

-

Identify the multiplets corresponding to the four methylene groups and the terminal methyl group of the butyl chain (typically 0.9-2.6 ppm).

-

-

¹³C NMR Analysis:

-

Identify aromatic carbons (typically 6 signals).

-

Identify the methylenedioxy carbon (around 101 ppm).

-

Identify the four distinct signals for the butyl chain carbons.

-

Synthesis and Biological Context

Overview of Synthetic Pathways

The synthesis of 1,3-benzodioxole structures typically involves the condensation of a catechol with a methylene source, often in the presence of an acid catalyst.[4] For this compound, a common route would involve the reaction of 4-butylcatechol with a dihalomethane or a related methylene-bridging agent. Alternative strategies may involve Friedel-Crafts acylation of 1,3-benzodioxole followed by reduction to introduce the butyl group. These synthetic routes provide versatile platforms for creating a library of derivatives for further study.[7]

Biological Relevance: Interaction with Cellular Pathways

Derivatives of 1,3-benzodioxole are of significant interest in drug discovery due to their interaction with key biological pathways. For instance, novel N-(benzo[d][3][6]dioxol-5-yl) acetamide derivatives have been developed as potent agonists of the auxin receptor TIR1, promoting root growth in plants by modulating gene expression.[7] Other research has identified 1,3-benzodioxole-containing molecules as potent inverse agonists of the C5a receptor, a key target in inflammatory diseases.[8]

Caption: Simplified Auxin (TIR1) Signaling Pathway activated by a 1,3-benzodioxole agonist.

Safety, Handling, and Toxicology

As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. Proper handling procedures are non-negotiable.

Hazard Identification

The parent compound, 1,3-benzodioxole, is classified as a flammable liquid and vapor and is considered harmful if swallowed.[9][10] While specific data for the 5-butyl derivative may vary, it should be handled with the same level of caution.

Recommended Handling and Storage Procedures

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[9][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[11]

First Aid and Exposure Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[11]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it a valuable molecule for research and development. Its lipophilic nature, conferred by the butyl group, combined with the reactive and biologically relevant benzodioxole core, positions it as an interesting candidate for applications in medicinal chemistry and material science. The analytical workflows and safety protocols detailed in this guide provide a robust framework for its study, ensuring data integrity and safe laboratory practice. Future research will likely continue to explore the therapeutic potential of this and related derivatives, leveraging the foundational knowledge of its physicochemical characteristics.

References

- 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance.

- 16929-05-8, this compound Formula - ECHEMI.

- 5-tert-Butyl-1,3-benzodioxole - Spectrum - SpectraBase.

- SAFETY D

- 1,3-Benzodioxole - Grokipedia.

- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google P

- Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ioniz

- Safety d

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH.

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

- Understanding 1,3-Benzodioxole - ChemicalBook.

- α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 120.

- 1,3-Benzodioxole - Safety D

- Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. scent.vn [scent.vn]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. cpachem.com [cpachem.com]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 5-Butyl-1,3-benzodioxole

Molecular Structure and Spectroscopic Overview

5-Butyl-1,3-benzodioxole possesses a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2] Its structure consists of a butyl group attached to a 1,3-benzodioxole core. This combination of an aromatic, heterocyclic system and a flexible alkyl chain gives rise to a distinct set of signals in various spectroscopic analyses. Understanding these spectral fingerprints is crucial for its identification, purity assessment, and structural elucidation in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the chemical environment of magnetically active nuclei, we can predict the ¹H and ¹³C NMR spectra of this compound with high confidence.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit characteristic signals for both the aromatic protons of the benzodioxole ring and the aliphatic protons of the butyl chain. The chemical shifts are influenced by the electron-donating nature of the methylenedioxy group and the anisotropic effects of the benzene ring.

Experimental Protocol Considerations:

A standard ¹H NMR experiment would involve dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), and acquiring the spectrum on a 400 MHz or higher field spectrometer. The use of an internal standard like tetramethylsilane (TMS) at 0 ppm is crucial for accurate chemical shift referencing.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-7 | ~ 5.90 | s | 2H |

| H-4, H-6 | ~ 6.65 - 6.75 | m | 3H |

| H-8 | ~ 2.50 | t | 2H |

| H-9 | ~ 1.55 | sextet | 2H |

| H-10 | ~ 1.35 | sextet | 2H |

| H-11 | ~ 0.90 | t | 3H |

Interpretation and Rationale:

-

Methylenedioxy Protons (H-7): The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet significantly downfield, around 5.90 ppm. This is a hallmark of the 1,3-benzodioxole moiety.

-

Aromatic Protons (H-4, H-6): The three protons on the aromatic ring will appear in the aromatic region, typically between 6.65 and 6.75 ppm. Due to the substitution pattern, they will likely present as a complex multiplet.

-

Benzylic Protons (H-8): The methylene protons adjacent to the aromatic ring (benzylic position) are deshielded and will appear as a triplet around 2.50 ppm, split by the neighboring methylene group (H-9).

-

Alkyl Protons (H-9, H-10): The two internal methylene groups of the butyl chain will appear as overlapping sextets in the aliphatic region, around 1.55 and 1.35 ppm, respectively.

-

Terminal Methyl Protons (H-11): The terminal methyl group of the butyl chain will be the most upfield signal, appearing as a triplet around 0.90 ppm, split by the adjacent methylene group (H-10).

Sources

An In-Depth Technical Guide to the Natural Occurrence and Isolation of 5-Butyl-1,3-benzodioxole

Introduction: The Benzodioxole Scaffold and the Elusive 5-Butyl Derivative

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a significant pharmacophore and structural backbone found in a multitude of natural products.[1] This heterocyclic system is renowned for its presence in bioactive molecules like safrole from sassafras, myristicin from nutmeg, and piperine from black pepper.[2] These compounds and their derivatives have been extensively studied for their roles in pharmacology, agriculture, and fragrance industries.

This guide focuses on a specific, less-common member of this family: 5-Butyl-1,3-benzodioxole (also known as 1-(3,4-Methylenedioxyphenyl)butane).[3][4] With the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , this compound is characterized by a four-carbon alkyl chain at the 5-position of the benzodioxole ring.[3]

It is crucial to establish at the outset that, unlike its propenyl- and allyl-substituted relatives, this compound is not a widely reported constituent of common essential oils or plant extracts. Extensive analysis of essential oils from the Piperaceae and Apiaceae families, which are rich sources of other benzodioxoles, do not typically list this specific compound.[5][6]

Therefore, this document serves a dual purpose. First, it provides context by examining the well-established natural occurrence of its structural analogues. Second, it presents a robust, first-principles methodological framework for the hypothetical isolation and purification of this compound from a plausible botanical matrix. The protocols described herein are based on established, field-proven techniques for the separation of non-polar, aromatic secondary metabolites from complex natural mixtures.

Section 1: The 1,3-Benzodioxole Family in Nature: Common Analogues

To understand the chemical context for isolating this compound, one must be familiar with its more abundant natural analogues. The biosynthetic pathways that produce these compounds provide a rationale for searching for novel derivatives in similar plant families.

| Table 1: Prominent Naturally Occurring 1,3-Benzodioxole Derivatives | | :--- | :--- | :--- | | Compound Name | Structure | Primary Natural Sources | | Safrole | 5-(2-propenyl)-1,3-benzodioxole | Sassafras albidum (Sassafras), Illicium verum (Star Anise), Camphor wood[2] | | Myristicin | 5-allyl-1-methoxy-2,3-methylenedioxybenzene | Myristica fragrans (Nutmeg, Mace), Apiaceae family (e.g., Parsley, Dill)[2] | | Apiol | 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene | Petroselinum crispum (Parsley), Apium graveolens (Celery), Anethum graveolens (Dill)[2] | | Piperine | (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one | Piper nigrum (Black Pepper)[7] |

The prevalence of these compounds, particularly in the Piperaceae and Apiaceae families, suggests that these are logical starting points for bioprospecting efforts aimed at discovering novel or trace benzodioxole derivatives.[2][8]

Section 2: A Methodological Framework for Isolation and Purification

This section outlines a comprehensive, multi-stage workflow for the isolation of a hypothetical trace compound like this compound.

Sourcing and Preparation of Botanical Material

Causality: The success of any natural product isolation is predicated on the quality and preparation of the starting material. The goal is to maximize the surface area for efficient extraction while preserving the chemical integrity of the target analyte.

Hypothetical Matrix: We will proceed with the hypothesis that our target compound may exist as a minor constituent in the dried fruits of Black Pepper (Piper nigrum) , given this matrix is a known source of the benzodioxole-containing alkaloid, piperine.[7]

Protocol:

-

Sourcing: Obtain high-quality, whole, dried black peppercorns from a reputable supplier. Document the species, origin, and harvest date.

-

Drying: If necessary, dry the material further in a circulating air oven at a low temperature (40-45°C) to reduce moisture content to <10%, which prevents microbial degradation and improves extraction efficiency.

-

Grinding: Coarsely grind the dried peppercorns using a laboratory mill. Avoid fine powders, which can impede solvent/steam flow and complicate filtration. Sieve the material to a consistent particle size (e.g., 2-4 mm).

Primary Extraction: Steam Distillation

Causality: For isolating volatile, thermally labile, and water-immiscible compounds like those found in essential oils, steam distillation is the method of choice.[9] It leverages Dalton's Law of Partial Pressures to allow compounds to volatilize at temperatures below their normal boiling points, thus preventing thermal degradation.[10] this compound, with an estimated vapor pressure of ~0.036 hPa at 25°C, is sufficiently volatile for this technique.[3]

Caption: Workflow of a typical laboratory steam distillation setup.

Protocol:

-

Setup: Assemble the steam distillation apparatus as shown in the diagram above.

-

Loading: Place 500 g of ground black pepper into the biomass flask.

-

Distillation: Heat the water in the steam generator to produce a steady flow of steam. Pass the steam through the biomass flask. The steam will carry the volatile organic compounds with it.

-

Condensation: The vapor mixture is cooled as it passes through the condenser, returning it to a liquid state.

-

Collection: Collect the condensate in a Florentine separator. The less dense, water-immiscible essential oil will form a layer on top of the aqueous hydrosol.

-

Duration: Continue the distillation for 3-4 hours, or until the volume of collected oil no longer increases.

-

Separation: Carefully separate the essential oil layer from the hydrosol. Store the oil in an amber vial at 4°C. The hydrosol should be retained for subsequent solvent extraction to recover any dissolved polar components.

Multi-Stage Chromatographic Purification

Causality: The raw essential oil is a complex mixture of dozens of compounds, primarily terpenes and sesquiterpenes.[11][12] Isolating a minor component requires a multi-step chromatographic approach that separates compounds based on their polarity. Given its calculated XLogP of 3.8, this compound is a non-polar compound, which dictates our choice of stationary and mobile phases.[3]

Stage 1: Flash Column Chromatography (Low-Resolution) This initial step aims to rapidly separate the crude oil into simpler fractions.

Protocol:

-

Column Packing: Dry-pack a glass column with 200 g of silica gel (60 Å, 40-63 µm). Wet the column with n-hexane.

-

Sample Loading: Dissolve 5 g of the crude essential oil in a minimal volume of n-hexane and load it onto the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity.

-

100% n-Hexane (to elute very non-polar hydrocarbons like monoterpenes).

-

Gradient from 1% to 10% Ethyl Acetate in n-Hexane (our target compound is expected to elute in the early to mid-part of this gradient).

-

-

Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a similar solvent system.

-

Pooling: Combine fractions that show a similar TLC profile in the expected region for our target. Evaporate the solvent under reduced pressure.

Stage 2: Preparative HPLC (High-Resolution) This final step purifies the target compound to >98% purity from the enriched fraction obtained in Stage 1.

Protocol:

-

System: A preparative HPLC system with a UV detector.

-

Column: A normal-phase silica or diol-bonded column (e.g., 250 x 21.2 mm, 5 µm particle size). Normal-phase is chosen to maintain consistency with the flash chromatography step and effectively separate non-polar isomers.

-

Mobile Phase: An isocratic or shallow gradient system of n-hexane and ethyl acetate (e.g., 98:2 v/v). The exact ratio must be optimized based on analytical HPLC runs.

-

Detection: Monitor the elution at multiple wavelengths, such as 230 nm and 280 nm, where benzodioxoles typically absorb.

-

Injection & Collection: Dissolve the enriched fraction in the mobile phase. Perform multiple injections, collecting the peak corresponding to the target compound's retention time.

-

Final Step: Pool the pure fractions and remove the solvent using a rotary evaporator to yield the isolated this compound.

Caption: Comprehensive workflow from botanical source to purified compound.

Section 3: Structural Elucidation and Quality Control

Causality: Following isolation, the compound's identity and purity must be unequivocally confirmed using a suite of modern analytical techniques. Each method provides orthogonal data, leading to a confident structural assignment.

| Table 2: Analytical Techniques for Compound Verification | | :--- | :--- | :--- | | Technique | Information Obtained | Expected Result for this compound | | GC-MS | Purity assessment (single peak), Retention Time, Molecular Weight (from Mass Spectrum), and Fragmentation Pattern. | Purity >98%. A molecular ion peak (M⁺) at m/z = 178. Characteristic fragments from loss of the butyl chain. | | ¹H NMR | Number and type of protons, their chemical environment, and connectivity. | A singlet around 5.9-6.0 ppm (2H, -O-CH₂-O-). Aromatic protons in the 6.6-6.8 ppm region (3H). Signals for the butyl chain (9H) including a triplet for the terminal methyl group. | | ¹³C NMR | Number and type of carbon atoms. | ~10-11 distinct carbon signals. A signal around 101 ppm for the methylene (-O-CH₂-O-) carbon. Six aromatic carbon signals. Four signals for the butyl chain carbons. | | FT-IR | Presence of functional groups. | Peaks corresponding to C-H stretching (aliphatic and aromatic), C=C stretching (aromatic ring), and characteristic strong C-O stretching for the dioxole ether linkages. |

Conclusion

The isolation of this compound from a natural source presents a significant phytochemical challenge, primarily due to its apparent rarity in nature. This guide has established a scientifically rigorous and logical framework to address this challenge. By understanding the chemical ecology of its more common analogues, we can strategically select plausible botanical sources for investigation.

The detailed, multi-stage workflow—commencing with meticulous material preparation and steam distillation, followed by a logical sequence of low- and high-resolution chromatography—represents a gold-standard approach in natural product chemistry. The causality behind each experimental choice has been explained, providing a self-validating protocol. Final verification through orthogonal analytical methods like NMR and MS is non-negotiable for ensuring the scientific integrity of the findings. This comprehensive methodology provides researchers with a robust blueprint for the potential discovery and isolation of this compound and other novel, minor lipophilic natural products.

References

-

Salehi, B., et al. (2021). Black Pepper: Chemical Composition and Biological Activities. Applied Sciences. Available at: [Link]

-

Typology Science. (n.d.). Essential Oil of Black Pepper. Typology. Available at: [Link]

-

Setzer, W. N., et al. (2021). Volatiles of Black Pepper Fruits (Piper nigrum L.). Foods. Available at: [Link]

-

Ashokkumar, K., et al. (2021). Essential Oils From Different Parts of Piper nigrum L.: Chemical Composition, Antibacterial, and Antioxidant Activities. Journal of Food Processing and Preservation. Available at: [Link]

-

Asadi, M. (2021). Chemical constituents of the essential oil isolated from seed of black pepper, Piper nigrum L., (Piperaceae). DergiPark. Available at: [Link]

-

Önder, S., et al. (2024). Chemical composition and biological activities of essential oils of seven Cultivated Apiaceae species. Scientific Reports. Available at: [Link]

-

Önder, S., et al. (2024). Chemical composition and biological activities of essential oils of seven Cultivated Apiaceae species. PubMed. Available at: [Link]

-

Pavlić, B., et al. (2022). Essential Oils from Apiaceae, Asteraceae, Cupressaceae and Lamiaceae Families Grown in Serbia: Comparative Chemical Profiling with In Vitro Antioxidant Activity. Foods. Available at: [Link]

-

Scent.vn. (n.d.). 4-(3,4-Methylenedioxyphenyl)-2-butanone. Scent.vn. Available at: [Link]

-

Gholivand, M. B., et al. (2013). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Scent.vn. (n.d.). 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. Scent.vn. Available at: [Link]

-

Sohilait, H. J. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Molekul. Available at: [Link]

-

Vasanth, K., et al. (2023). Antioxidant Activity of Essential Oils Extracted from Apiaceae Family Plants. MDPI. Available at: [Link]

-

Grokipedia. (n.d.). 1,3-Benzodioxole. Grokipedia. Available at: [Link]

-

Stojićević, A. S., et al. (2020). Essential oil chemical composition, antioxidant activities and total phenols of three aromatic herbs from Apiaceae family. ResearchGate. Available at: [Link]

-

Clarke, S. (2017). Families of compounds that occur in essential oils. Basicmedical Key. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. echemi.com [echemi.com]

- 5. Volatiles of Black Pepper Fruits (Piper nigrum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical composition and biological activities of essential oils of seven Cultivated Apiaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. Essential Oils from Apiaceae, Asteraceae, Cupressaceae and Lamiaceae Families Grown in Serbia: Comparative Chemical Profiling with In Vitro Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. us.typology.com [us.typology.com]

- 10. Families of compounds that occur in essential oils | Basicmedical Key [basicmedicalkey.com]

- 11. Essential Oils From Different Parts of Piper nigrum L.: Chemical Composition, Antibacterial, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Toxicological Profile of 5-Butyl-1,3-benzodioxole

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and is found in numerous bioactive compounds.[1] The introduction of a butyl substituent at the 5-position yields 5-Butyl-1,3-benzodioxole, a compound with potential for further chemical exploration. A thorough understanding of its toxicological profile is paramount for any future development. This guide outlines a comprehensive strategy for the toxicological evaluation of this compound, beginning with its metabolic activation and progressing through a tiered in vitro and in vivo testing paradigm. The central hypothesis is that the toxicity of this compound will be intrinsically linked to its metabolism, a common feature of this chemical class.[2]

The Crucial Role of Metabolism in Benzodioxole Toxicity

The toxicological potential of many benzodioxole derivatives is not inherent to the parent molecule but is rather a consequence of its bioactivation by metabolic enzymes.[3][4] The primary enzyme family responsible for the metabolism of xenobiotics, including this compound, is the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver.[5]

The key toxicophore within the 1,3-benzodioxole moiety is the methylenedioxy bridge.[6] Cytochrome P450-mediated oxidation of this group can lead to the formation of a highly reactive carbene intermediate.[6] This carbene can then covalently bind to the heme iron of the CYP enzyme, leading to mechanism-based inhibition.[7] Alternatively, this reactive intermediate can interact with other cellular macromolecules, such as proteins and DNA, leading to cytotoxicity and genotoxicity.[8] An alternative pathway may involve the formation of ortho-quinone intermediates, which are also highly reactive.[6]

One study on various 5-substituted-1,3-benzodioxole compounds in mice, including 5-n-butyl-1,3-benzodioxole, demonstrated induction of CYP1A2 protein and mRNA levels.[9] This highlights the interaction of this class of compounds with the CYP system.

Caption: Proposed metabolic activation of this compound.

A Tiered Approach to Toxicological Evaluation

A systematic, tiered approach is proposed to elucidate the toxicological profile of this compound, starting with in vitro assays to assess specific endpoints and progressing to in vivo studies for a more holistic understanding of its systemic effects.

Caption: Tiered toxicological evaluation workflow.

In Vitro Toxicological Assessment

In vitro assays provide a controlled environment to investigate specific toxicological endpoints at the cellular level, offering a cost-effective and ethical approach for initial safety screening.

Hepatotoxicity Assessment

Given that the liver is the primary site of metabolism for benzodioxoles, assessing the potential for hepatotoxicity is critical.[2] The use of a metabolically competent human liver cell line, such as HepaRG™, is recommended as it provides a more physiologically relevant model than primary hepatocytes, which can have limited availability and high variability.[10]

Experimental Protocol: MTT Assay for Cytotoxicity in HepaRG™ Cells

-

Cell Culture: Culture HepaRG™ cells in appropriate media until they reach the desired confluence.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations for testing.

-

Treatment: Expose the HepaRG™ cells to the various concentrations of this compound for a defined period (e.g., 24 or 48 hours). Include a vehicle control (solvent only) and a positive control (a known hepatotoxin).

-

MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Mitochondrial dehydrogenases in viable cells will reduce the MTT to a purple formazan product.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle Control | 100 ± 5.2 |

| 0.1 | 98.6 ± 4.8 |

| 1 | 95.3 ± 6.1 |

| 10 | 82.1 ± 7.3 |

| 50 | 55.7 ± 8.9 |

| 100 | 25.4 ± 6.5 |

| Positive Control | 15.2 ± 4.2 |

Genotoxicity Assessment

Genotoxicity assays are crucial to determine if a compound can cause damage to genetic material. A standard battery of in vitro tests is recommended to assess different types of genetic damage.

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[11] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[12] The test measures the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[13]

Experimental Protocol: Ames Test

-

Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: Conduct the assay both with and without the addition of a rat liver S9 fraction to account for the possibility of metabolic activation of the test compound into a mutagen.[14]

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound.

-

Plating: Plate the treated bacteria onto minimal glucose agar plates lacking histidine.

-

Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Data Presentation

| Strain | Treatment | Concentration | Revertant Colonies (Mean ± SD) | Fold Increase |

| TA98 | -S9 | Vehicle | 25 ± 4 | 1.0 |

| 10 µ g/plate | 28 ± 5 | 1.1 | ||

| 100 µ g/plate | 32 ± 6 | 1.3 | ||

| +S9 | Vehicle | 30 ± 5 | 1.0 | |

| 10 µ g/plate | 65 ± 8 | 2.2 | ||

| 100 µ g/plate | 150 ± 15 | 5.0 |

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[15][16][17] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Experimental Protocol: In Vitro Micronucleus Test

-

Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Treatment: Expose the cells to at least three concentrations of this compound, both with and without metabolic activation (S9 fraction).

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.

-

Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation

| Treatment | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) |

| -S9 | Vehicle | 1.2 ± 0.3 |

| 10 | 1.5 ± 0.4 | |

| 50 | 2.8 ± 0.6 | |

| 100 | 5.1 ± 0.9 | |

| +S9 | Vehicle | 1.4 ± 0.4 |

| 10 | 3.2 ± 0.7 | |

| 50 | 8.9 ± 1.2 | |

| 100 | 15.6 ± 2.1 |

In Vivo Toxicological Assessment

In vivo studies are essential to understand the systemic effects of this compound in a whole organism, providing crucial information on target organ toxicity and for risk assessment.

Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD 423) is a stepwise procedure to assess the acute oral toxicity of a substance.[18][19][20][21][22] It uses a small number of animals to classify the substance into a GHS category and provides an estimate of the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

-

Dosing: Administer a single oral dose of this compound to a group of animals at a starting dose level.

-

Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

-

Stepwise Procedure: Depending on the outcome of the first step, subsequent steps may involve dosing at higher or lower fixed dose levels.

-

Endpoint: The study allows for the classification of the substance based on its acute oral toxicity.

Repeated Dose 28-Day Oral Toxicity Study

A 28-day repeated dose toxicity study in rodents is designed to evaluate the potential adverse effects of a substance following repeated oral administration over a 28-day period.[23][24][25][26] This study helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

-

Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

-

Dose Groups: Include a control group and at least three dose groups receiving low, mid, and high doses of this compound.

-

Administration: Administer the compound daily via oral gavage for 28 consecutive days.

-

Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Histopathology: Conduct a full necropsy and histopathological examination of major organs and tissues.

-

Data Analysis: Analyze the data for any dose-related adverse effects to identify target organs and the NOAEL.

Caption: In vivo toxicological assessment workflow.

Concluding Remarks

The toxicological evaluation of this compound requires a multifaceted approach, with a strong emphasis on understanding its metabolic fate. The proposed tiered strategy, combining in vitro and in vivo methodologies, will provide a comprehensive dataset to characterize its potential for hepatotoxicity, genotoxicity, and systemic toxicity. This information is indispensable for making informed decisions regarding the future development and safe handling of this compound. The provided protocols and data presentation templates serve as a robust framework for conducting these critical safety assessments.

References

- Anthérieu, S., Chesné, C., Li, R., Guguen-Guillouzo, C., & Guillouzo, A. (2012). Optimization of the HepaRG cell model for drug metabolism and toxicity studies. Toxicology in Vitro, 26(8), 1278-1285.

- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.

- Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2768.

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

-

Creative Animodel. (n.d.). Repeated Dose Toxicity. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Repeat Dose Toxicity. Retrieved from [Link]

- Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960.

- Fennell, T. R., & Bridges, J. W. (1981). The relationship between the metabolism and toxicity of benzodioxole compounds. Advances in experimental medicine and biology, 136 Pt B, 881-893.

- JoVE. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments, (147), e59388.

- Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert opinion on drug metabolism & toxicology, 1(1), 91-142.

- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.

-

National Toxicology Program. (n.d.). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

- OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Publishing.

- OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.

- Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of xenobiotics: toxicity and drug design. British medical bulletin, 58(1), 1-20.

-

ResearchGate. (n.d.). Proposed route of alkyl amine metabolism to MI complex. Retrieved from [Link]

-

Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

- Vinken, M. (2023).

-

Wikipedia. (n.d.). Ames test. Retrieved from [Link]

- Yu, H., et al. (2015). Time-dependent inhibition of cytochrome P450 by benzodioxole derivatives. Drug Metabolism and Disposition, 43(11), 1657-1664.

- Zhang, Q. Y., et al. (1995). Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. Molecular pharmacology, 47(4), 758-764.

Sources

- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities [frontiersin.org]

- 4. Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Repeated dose toxicity study | Bienta [bienta.net]

- 25. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]

- 26. Repeated Dose Toxicity - Creative Animodel [creative-animodel.com]

5-Butyl-1,3-benzodioxole derivatives and analogues

An In-Depth Technical Guide to 5-Butyl-1,3-benzodioxole Derivatives and Analogues

Introduction: The 1,3-Benzodioxole Core Scaffold

The 1,3-benzodioxole, also known as methylenedioxybenzene, is a versatile heterocyclic compound featuring a benzene ring fused to a five-membered dioxole ring.[1][2][3] This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in numerous natural products, including safrole from sassafras oil and piperine from black pepper.[2] Its unique electronic and steric properties make it a valuable building block in modern pharmaceutical synthesis, contributing to the pharmacological profiles of a wide range of bioactive molecules.[1]

The subject of this guide, this compound, is a specific analogue where a butyl group is attached at the 5-position of the benzodioxole ring. This substitution pattern provides a lipophilic anchor, influencing the molecule's interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol [4][5] |

| Density | 1.07 g/cm³[4] |

| Boiling Point | 251.4 °C[4] |

| Flash Point | 111 °C[4] |

| XLogP3 | 3.8[4][5] |

| Appearance | Colorless to pale yellow liquid |

The 1,3-benzodioxole moiety is particularly noteworthy for its ability to inhibit microsomal cytochrome P450 enzymes.[6] This interaction is a critical aspect of its biological activity, as it can alter the metabolism and extend the half-life of co-administered drugs, a mechanism famously exploited by the antiepileptic drug Stiripentol.[6][7]

Synthetic Strategies for 1,3-Benzodioxole Derivatives

The functionalization of the 1,3-benzodioxole core is a cornerstone of medicinal chemistry programs aimed at generating novel therapeutic agents. The aromatic ring is amenable to various synthetic transformations, such as electrophilic aromatic substitution, allowing for the introduction of diverse functional groups.[1] A common strategy involves the use of a functionalized benzodioxole, such as benzo[d][4][8]dioxol-5-amine, as a starting material for further elaboration.

A robust example is the synthesis of a series of N-(benzo[d][4][8]dioxol-5-yl)-2-(one-benzylthio) acetamides, which have been identified as potent auxin receptor agonists for promoting root growth.[9][10] The synthetic pathway is logical and proceeds through well-established reaction mechanisms, ensuring high fidelity and scalability.

Sources

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. scent.vn [scent.vn]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

biological activity of 5-Butyl-1,3-benzodioxole

An In-depth Technical Guide on the Biological Activity of 5-Butyl-1,3-benzodioxole

Abstract

The 1,3-benzodioxole moiety is a prominent heterocyclic scaffold found in numerous naturally occurring and synthetic compounds exhibiting a vast spectrum of biological activities. Its unique electronic and structural properties make it a "privileged scaffold" in medicinal chemistry, conferring capabilities ranging from enzyme inhibition to receptor agonism. This technical guide provides a comprehensive overview of the known biological landscape of 1,3-benzodioxole derivatives. While this compound is a known compound, primarily utilized in the fragrance industry, its specific pharmacological profile remains largely uncharacterized in public literature. Recognizing this knowledge gap, this document transitions from a review of the scaffold's potential to a detailed, actionable research framework. From the perspective of a Senior Application Scientist, we present a structured, multi-phase workflow designed to systematically unveil the cytotoxic, antimicrobial, and potential anti-cancer activities of this compound. This guide provides not only the scientific rationale behind each experimental phase but also detailed, field-tested protocols and data interpretation frameworks, serving as a robust blueprint for researchers seeking to characterize this and other novel chemical entities.

The 1,3-Benzodioxole Scaffold: A Foundation of Diverse Bioactivity

The 1,3-benzodioxole ring system, where a benzene ring is fused to a five-membered dioxole ring, is a cornerstone of many bioactive molecules.[1] This structural motif is not merely a passive linker but an active pharmacophore that influences molecular stability, reactivity, and interaction with biological targets.[2] Its derivatives have been extensively studied and have demonstrated a remarkable range of pharmacological effects, establishing the scaffold as a versatile starting point for drug discovery.

Key biological activities associated with the 1,3-benzodioxole scaffold include:

-

Anti-Tumor and Cytotoxic Effects: Numerous derivatives have shown promise in oncology.[3] One notable mechanism involves the inhibition of the thioredoxin system, which induces oxidative stress and promotes apoptosis in cancer cells.[4][5] This activity is particularly enhanced when the benzodioxole moiety is conjugated with arsenical compounds, where it also serves to inhibit cytochrome P450 enzymes, thereby increasing the retention time and therapeutic efficacy of the arsenical drug.[5]

-

Antimicrobial Properties: The scaffold is integral to compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] This has spurred the development of novel antibiotics to combat rising bacterial resistance.[6]

-

Metabolic and Enzyme Modulation: 1,3-benzodioxole derivatives are well-known inhibitors of microsomal enzymes, an effect that has been leveraged to synergize the action of insecticides.[2] In a therapeutic context, derivatives have been designed as potent inhibitors of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.[7] Furthermore, certain compounds exhibit anti-hyperlipidemia effects, reducing plasma triglycerides and cholesterol.[4]

-

Plant Growth Regulation: In agricultural science, specific N-(benzo[d][4][8]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been identified as potent auxin receptor agonists that promote significant root growth in plants like Arabidopsis thaliana and Oryza sativa.[8][9]

Given this rich pharmacological context, any derivative of the 1,3-benzodioxole scaffold, including this compound, warrants a thorough investigation into its biological potential. The addition of a butyl group introduces increased lipophilicity, which can significantly alter properties such as membrane permeability, protein binding, and overall pharmacokinetics, potentially unlocking novel or enhanced biological activities.

Current Profile of this compound

Currently, this compound is primarily documented in the context of fragrance chemistry.[10] Its known properties are physical and chemical rather than biological.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Colorless Liquid[1] |

| Known Use | Fragrance Ingredient[10] |

| Odor Profile | Spicy, Phenolic, Sweet, Balsamic[10] |

The absence of comprehensive biological data represents a significant opportunity. The following sections outline a proposed research workflow to systematically characterize the bioactivity of this compound.

Proposed Research Workflow: A Technical Guide for Bioactivity Characterization

This workflow is designed as a self-validating cascade, where the results of each phase inform the direction and design of the next. As a Senior Application Scientist, the rationale is to maximize data quality and resource efficiency, starting with broad, essential questions and progressively focusing on specific mechanisms.

Caption: Proposed experimental workflow for characterizing this compound.

Phase 1: Foundational Assays - Cytotoxicity Profiling

Expertise & Experience: Before any assessment of specific biological activity, it is imperative to establish the compound's intrinsic cytotoxicity. Without this baseline, one cannot distinguish between a specific targeted effect (e.g., selective anti-proliferative activity) and simple, non-specific cell death. The MTS assay is a robust, colorimetric method for determining cell viability.

Protocol: MTS Assay for Cytotoxicity

-

Cell Culture: Plate human cell lines (e.g., HeLa for cervical cancer, HepG2 for liver hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in appropriate cell culture medium, starting from a high concentration (e.g., 2 mM). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation & Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results and calculate the CC₅₀ (50% cytotoxic concentration) using non-linear regression.

Trustworthiness: This protocol is self-validating through the inclusion of both positive and vehicle controls. Consistent results across biological replicates (typically n=3) ensure the reliability of the calculated CC₅₀ values.

Data Presentation: Example Cytotoxicity Data

| Cell Line | Compound | CC₅₀ (µM) |

| HeLa | This compound | Hypothetical Value |

| HepG2 | This compound | Hypothetical Value |

| HeLa | Doxorubicin (Control) | 0.1 - 1.0 |

Phase 2: Broad-Spectrum Biological Screening

With CC₅₀ values established, screening for specific activities can proceed at non-cytotoxic concentrations.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

-

Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (e.g., ampicillin), a negative growth control (broth only), and a vehicle control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 3: Mechanism of Action (MoA) Elucidation

Authoritative Grounding: Should the anti-proliferative screen yield a positive result (i.e., the compound inhibits cell growth at concentrations significantly lower than its CC₅₀), the next logical step is to investigate the underlying mechanism. Based on the known activities of related compounds that induce apoptosis via oxidative stress[5], this becomes a primary hypothesis to test.

Caption: Hypothetical MoA: Apoptosis induction via TrxR inhibition and oxidative stress.

Protocol: Western Blot for Apoptosis Markers

-

Cell Lysis: Treat cancer cells with this compound at its GI₅₀ (50% growth inhibition) concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Caspase-3, anti-PARP, anti-β-actin as a loading control).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Causality: The cleavage of PARP and the activation (cleavage) of Caspase-3 are hallmark indicators of apoptosis. Observing these events provides strong evidence that the compound's anti-proliferative effect is mediated by programmed cell death.

Conclusion

The 1,3-benzodioxole scaffold is a wellspring of biologically active compounds with significant therapeutic potential. While the specific derivative, this compound, has yet to be pharmacologically characterized, its structural relationship to a multitude of potent molecules makes it a compelling candidate for investigation. The multi-phase research workflow detailed in this guide provides a scientifically rigorous and efficient blueprint for moving beyond this knowledge gap. By systematically evaluating cytotoxicity, screening for broad-spectrum activity, and preparing to dissect the mechanism of action, researchers can effectively unlock the potential of this and other novel chemical entities, contributing to the broader landscape of drug discovery and development.

References

- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv

-

Design, synthesis and antibacterial potential of 5-(benzo[d][4][8]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. National Institutes of Health (NIH).

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022-06-10).

- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020-09-07).

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022-06-09). Frontiers.

- Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020-11-30).

- 1,3-Benzodioxole, 5-[(1R)

- Understanding 1,3-Benzodioxole. (2024-11-21). ChemicalBook.

- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025-08-06).

- Chemical structure of natural product contained 1,3-benzodioxole rings.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022-06-22). PubMed.

- Some bioactive compounds containing a 1,3‐benzodioxole moiety.

- 5-Butyl-2H-1,3-benzodioxole: Odor profile, Properties, & IFRA compliance. Scent.vn.

- α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 120. (2020-08-21). RIFM.

- 1,3-Benzodioxole Safety Data Sheet. (2022-09-16). Apollo Scientific.

- 1,3-Benzodioxole. Wikipedia.

- RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. RIFM.

Sources

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 10. scent.vn [scent.vn]

An In-depth Technical Guide to 5-Butyl-1,3-benzodioxole: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3-Benzodioxole Scaffold